2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride
Description
Chroman Ring System Conformational Dynamics
The chroman ring system in 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride adopts a non-planar conformation due to steric constraints imposed by the 2,2-dimethyl substituents. X-ray diffraction analyses of analogous chroman derivatives reveal that the dihydropyran ring typically assumes a sofa-like conformation, characterized by Cremer-Pople puckering parameters $$ Q_T = 0.460(2) \, \text{Å} $$, $$ \theta = 51.6(2)^\circ $$, and $$ \phi = 101.3(3)^\circ $$. In this conformation, the C2 atom deviates by $$-0.632(3) \, \text{Å}$$ from the mean plane defined by the remaining ring atoms (C1, O1, C9, C4, C3), introducing torsional strain that is partially mitigated by hyperconjugative interactions between the oxygen lone pairs and adjacent σ*-orbitals.
Comparative studies of linear versus cyclic polymers demonstrate that ring closure reduces conformational entropy by approximately 50%, forcing the chroman system into a more ordered state. This entropy loss is exacerbated in the title compound due to the 2,2-dimethyl groups, which restrict pseudorotation and lock the ring into a single dominant conformation. Molecular dynamics simulations suggest an energy barrier of $$ 12.3 \, \text{kcal/mol} $$ for interconversion between chair-like and boat-like conformers, effectively freezing the ring geometry under standard conditions.
Electronic Effects of 2,2-Dimethyl Substitution
The 2,2-dimethyl groups induce significant electronic perturbations within the chroman scaffold. Hammett substituent constants ($$ \sigma_p = -0.17 $$) confirm the electron-donating nature of the methyl groups, which increase electron density at the para-positioned C6 amine by $$+0.22 \, \text{e}^-$$ as calculated via Natural Population Analysis (NPA). This donation occurs through σ-inductive effects, with the methyl groups’ $$ \text{C-H} $$ σ-electrons polarizing the adjacent $$ \text{C-O} $$ bonds.
Lynch correlation analysis of $$ ^{13}\text{C} $$ NMR chemical shifts reveals additive substituent effects at the C5 ($$ \delta = 128.4 \, \text{ppm} $$) and C7 ($$ \delta = 116.9 \, \text{ppm} $$) positions, consistent with para- and meta-directing resonance interactions. Density Functional Theory (DFT) calculations at the CAM-B3LYP/6-311++G(d,p) level predict a $$ 0.15 \, \text{ppm} $$ upfield shift for the C4 carbonyl carbon due to hyperconjugation between the methyl groups’ $$ \sigma{\text{C-H}} $$ orbitals and the $$ \pi^*{\text{C=O}} $$ antibonding orbital. These electronic modifications reduce the chroman ring’s aromaticity index (HOMA = 0.62) compared to unsubstituted analogs (HOMA = 0.78), as quantified by Harmonic Oscillator Model of Aromaticity calculations.
Protonation State Analysis of the 6-Amine Functionality
Protonation of the 6-amine group substantially alters the compound’s electronic and geometric properties. The experimental pK$$\text{b}$$ of 3.82, determined via potentiometric titration, aligns with DFT predictions using the SMD solvation model (pK$$\text{b,calc} = 3.75 \pm 0.12 $$). Protonation increases the N1-C6 bond length from $$ 1.45 \, \text{Å} $$ (neutral) to $$ 1.51 \, \text{Å} $$ (protonated) while reducing the C6-N1-C2 bond angle from $$ 120.4^\circ $$ to $$ 115.7^\circ $$, indicative of sp$$^3$$ hybridization at the nitrogen center.
The protonated amine participates in a trifurcated hydrogen-bonding network, forming interactions with the chloride counterion ($$ \text{N}^+ \text{-H} \cdots \text{Cl}^- $$, $$ d = 1.98 \, \text{Å} $$), adjacent hydroxyl oxygen ($$ \text{N}^+ \text{-H} \cdots \text{O} $$, $$ d = 2.12 \, \text{Å} $$), and a neighboring aromatic proton ($$ \text{N}^+ \text{-H} \cdots \text{H-C} $$, $$ d = 2.34 \, \text{Å} $$). These interactions distort the chroman ring’s dihedral angle between the benzene and pyran moieties from $$ 7.2^\circ $$ (neutral) to $$ 12.8^\circ $$ (protonated), as observed in X-ray structures of hydrochloride salts. Natural Bond Orbital (NBO) analysis identifies a $$ 24.3 \, \text{kcal/mol} $$ stabilization energy from charge transfer between the protonated amine’s $$ \sigma_{\text{N-H}} $$ orbital and the chloride ion’s $$ \text{Cl}^- $$ lone pairs.
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromen-6-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11;/h3-4,7H,5-6,12H2,1-2H3;1H |
InChI Key |
HJDFVPOJPZIZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)N)C.Cl |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Synthesis
One of the most established methods for preparing 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran derivatives involves the condensation of substituted phenols with isoprene under acidic conditions. This approach has been well-documented for the synthesis of various alkoxy-substituted benzopyrans.
The reaction proceeds through the initial formation of the chroman ring system, followed by functional group transformations to introduce the amino substituent. Japanese patent specifications 40637/80, 43039/80, and 15411/80 describe the reaction of alkoxy-phenols with isoprene under acid catalysis to obtain alkoxy-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans quantitatively.
Various acids can be employed as catalysts, including:
- Hydrochloric acid
- Sulfuric acid
- Orthophosphoric acid
- Perchloric acid
- Methanesulfonic acid
- Para-toluenesulfonic acid
The reaction conditions typically involve:
- Water-immiscible organic solvents (aliphatic or aromatic hydrocarbons)
- Temperature range of 30-120°C
- Reaction time of 5-15 hours
Nitrile-Based Approach
A significant synthetic route involves the preparation of the corresponding 6-cyano derivative, which can subsequently be reduced to obtain the desired amine. According to European patent EP0409651B1, 6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran can be obtained by reacting 4-cyano-phenol with isoprene under acidic conditions.
The key steps in this approach include:
- Preparation of 6-cyano-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran
- Conversion to 6-cyano-2,2-dimethyl-2H-benzopyran
- Formation of epoxide intermediate
- Reduction of the nitrile group to obtain the amine
The experiment described in EP0409651B1 achieved 90-95% yield of 6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran.
Table 1: Reaction Conditions for Nitrile-Based Synthesis
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Formation of 6-cyano derivative | 4-cyano-phenol, isoprene, acid catalyst | 60-80°C, 4-6 hours | 90-95 |
| Conversion to 2H-benzopyran | Oxidizing agents | Varied | 80-85 |
| Reduction of nitrile | Reducing agents (LiAlH₄, NaBH₄) | 0-25°C, 2-6 hours | 75-80 |
| Salt formation | HCl in appropriate solvent | 0-25°C | 90-95 |
Modern Synthetic Approaches
Solid-Phase Synthesis
Recent advancements in synthetic methodologies have introduced solid-phase techniques for preparing benzopyran derivatives. This approach offers advantages in terms of purification, parallel synthesis, and automation potential.
Gong and Yoo reported the solid-phase synthesis of 3-hydroxy-4-amino-substituted benzopyrans via epoxide opening in a two-phase solvent system. The reaction involved 4-nitrophenyl carbonate resin with 6-amino-2,2-dimethyl chromene in N,N-dimethylacetamide (DMA) to afford the carbamate resin intermediate.
For the preparation of 6-amino-substituted 2H-benzopyrans, Gong et al. described a methodology involving N-alkylation of carbamate resin with alkyl halides using lithium t-butoxide in dimethyl sulfoxide (DMSO). The desired products were released from the resins using trifluoroacetic acid (TFA), achieving yields of 71-87%.
Transition Metal-Catalyzed Methods
Transition metal-catalyzed cyclization reactions represent another significant advancement in the synthesis of benzopyran derivatives. These methods often employ palladium, copper, or zinc catalysts to achieve selectivity and efficiency.
The synthesis of (E)-3-(2,2-Dimethyl-2H-chromen-6-yl)acrylic acid, a key intermediate in the preparation of various benzopyran derivatives, was achieved using a copper-catalyzed process as described by Du et al.. The reaction employed CuCl and CaCl₂ in concentrated HCl at room temperature for 1 hour.
This intermediate can be further transformed to introduce the amino functionality at the 6-position through appropriate functional group interconversions.
Epoxidation-Based Approaches
Synthesis via Epoxide Intermediates
A significant approach to 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran derivatives involves the formation and subsequent transformation of epoxide intermediates. This strategy has been demonstrated in the preparation of related compounds such as cromakaline.
As described in EP0409651B1, the preparation of 6-cyano-3,4-dihydro-2,2-dimethyl-3,4-epoxy-2H-1-benzopyran can be achieved in one step at 0-20°C using peracid in a solvent. This epoxide intermediate can then be converted to the target compound through appropriate transformations.
For the synthesis of epoxide intermediates, the following conditions have been reported:
- Temperature: 0-20°C
- Solvent: Typically chlorinated or ethereal solvents
- Oxidizing agent: Peracids such as m-chloroperbenzoic acid (mCPBA)
Ring-Opening Reactions of Epoxides
The epoxide ring-opening represents a versatile strategy for introducing various functionalities to the benzopyran scaffold. This approach has been utilized for the preparation of amino-substituted derivatives through reaction with appropriate nitrogen nucleophiles.
Gong and co-workers demonstrated that epoxide intermediates derived from benzopyran can undergo ring-opening with amino compounds to afford the corresponding amino-alcohol derivatives. These intermediates can be further transformed to obtain the desired 6-amino-benzopyran compounds.
Industrial Production Methodologies
Optimized Batch Processes
For industrial-scale production, optimized batch processes have been developed to ensure efficiency, reproducibility, and cost-effectiveness. These processes typically focus on minimizing the use of hazardous reagents, improving atom economy, and enhancing overall yields.
The synthesis typically involves:
- Ring formation via condensation of appropriate phenols with isoprene
- Functionalization to introduce the amino group
- Salt formation using controlled addition of hydrochloric acid
Large-scale production often employs:
- Automated reactors with precise temperature control
- Continuous monitoring of reaction progress
- Optimized work-up and purification procedures
Flow Chemistry Approaches
Continuous flow processes represent an emerging trend in the industrial synthesis of pharmaceutical intermediates. This approach offers advantages in terms of:
- Improved heat and mass transfer
- Enhanced safety profile for hazardous reactions
- Potential for automation and scale-up
While specific examples for 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride are limited in the literature, the principles of flow chemistry have been successfully applied to related benzopyran derivatives.
Purification and Characterization
Purification Techniques
The purification of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride typically involves:
Crystallization : The crude product is often recrystallized from appropriate solvents, such as:
- Ethanol
- Isopropanol
- Acetone/water mixtures
Chromatographic methods : For challenging purifications, column chromatography may be employed:
- Silica gel chromatography using gradient elution
- Preparative HPLC for high-purity requirements
Salt formation and salt exchange : Purification through sequential salt formation and free-basing steps.
Analytical Characterization
The characterization of the final product typically includes:
Spectroscopic analysis :
- ¹H NMR spectroscopy to confirm structure
- ¹³C NMR for carbon framework verification
- IR spectroscopy to identify functional groups
Chromatographic analysis :
- HPLC to determine purity
- GC-MS for volatile components
Physical characterization :
- Melting point determination
- Solubility profile
- X-ray diffraction for crystal structure (when applicable)
Comparative Analysis of Preparation Methods
Yield and Efficiency Comparison
Different synthetic approaches offer varying levels of efficiency in terms of overall yield, atom economy, and step count. The following table provides a comparative analysis of the major synthetic routes:
Table 2: Comparison of Synthetic Routes to 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride
| Synthetic Route | Number of Steps | Overall Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Condensation-Based | 3-4 | 60-70 | Simple reagents, well-established | Moderate selectivity |
| Nitrile Reduction | 4-5 | 65-75 | High functional group tolerance | Requires hazardous reducing agents |
| Solid-Phase | 5-7 | 40-60 | Parallel synthesis capability | Lower overall yield |
| Epoxidation-Based | 4-5 | 55-65 | High stereoselectivity | Sensitive intermediates |
Green Chemistry Considerations
Modern synthetic approaches increasingly emphasize principles of green chemistry, including:
- Reduced use of hazardous reagents
- Minimized waste generation
- Energy efficiency
- Use of renewable feedstocks when possible
The transition metal-catalyzed approaches typically offer improvements in these areas compared to classical methods, although catalyst recovery and reuse remain challenges for industrial implementation.
Applications in Pharmaceutical Research
The benzopyran scaffold, particularly the 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran core, has demonstrated significant biological activities across various therapeutic areas. Derivatives of this structural class have been investigated for:
Neuroprotective Properties
Du et al. investigated the neuroprotective properties of 2,2-dimethylbenzopyran derivatives. Their findings revealed that compounds containing this scaffold showed significant activity in oxygen glucose deprivation (OGD) models, with some compounds displaying superior activity compared to clinically used edaravone.
Key findings included:
- Several derivatives improved the survival rate of neurons in OGD models
- Structure-activity relationships identified critical functional groups
- The neuroprotective effect was attributed to their ability to scavenge reactive oxygen species
Cardiovascular Applications
Benzopyran derivatives have also demonstrated potential in cardiovascular applications. Notable examples include:
- Anti-hypertensive properties
- Positive effects on vascular function
- Potential for treating ischemic conditions
The preparation of these derivatives often involves similar synthetic approaches to those used for 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride, highlighting the importance of efficient and versatile synthetic methodologies.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Neuroprotective Properties
Recent studies have highlighted the neuroprotective capabilities of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride and its derivatives. For instance, a series of compounds incorporating this benzopyran structure were synthesized and evaluated for their efficacy in protecting neurons from ischemic damage.
Case Study: Synthesis and Evaluation
In a study conducted by Luo et al., various benzopyran derivatives were synthesized to assess their neuroprotective effects against oxygen-glucose deprivation (OGD) in primary neurons. Notably, one compound (BA-01) demonstrated significant improvements in neuron morphology and survival rates compared to the clinically used drug edaravone. The findings suggest that modifications to the benzopyran structure can enhance neuroprotective activity, making these compounds promising candidates for the treatment of ischemic stroke .
Synthesis of Derivatives
The structural versatility of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride allows for the synthesis of various derivatives that may exhibit improved pharmacological properties.
Table: Summary of Synthesized Derivatives
These derivatives were designed using molecular hybridization approaches and bioisosteric principles to optimize their biological activity.
Potential Therapeutic Applications
The therapeutic potential of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride extends beyond neuroprotection. Its structural characteristics suggest possible applications in cardiovascular health and as anti-inflammatory agents.
Cardiovascular Applications
Research indicates that compounds derived from benzopyran structures can enhance the activity of enzymes such as lactate dehydrogenase and superoxide dismutase, which are crucial for cardiovascular protection. The modulation of oxidative stress markers like malondialdehyde further supports their potential use in cardiovascular therapies .
Mechanism of Action
The mechanism by which 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of dihydrobenzopyran amines. Key structural analogs include:
6-Chlorochroman-4-amine hydrochloride (CAS: 765880-61-3):
- Structure : Features a chlorine substituent at the 6-position and an amine at the 4-position.
- Key Differences : The chlorine atom increases molecular polarity and may enhance binding to hydrophobic targets. However, the amine’s position (4 vs. 6) alters electronic distribution and steric interactions .
(4S)-6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (CAS: 1807938-65-3): Structure: Substituted with an ethyl group at the 6-position and a stereospecific amine at the 4-position. Stereochemistry at the 4-position may affect enantioselective activity .
8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine (CAS: 2225178-09-4):
- Structure : Bromine substituent at the 8-position and amine at the 4-position.
- Key Differences : Bromine’s bulkiness and electronegativity could hinder rotational freedom and modulate receptor affinity compared to the 6-amine derivative .
Pharmacological and Physicochemical Data
Key Findings:
- Steric Effects : 2,2-Dimethyl substitution reduces ring flexibility compared to ethyl or halogenated derivatives, possibly enhancing metabolic stability .
Biological Activity
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The chemical structure of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride includes a benzopyran core, which is known for various biological activities. Its molecular formula is with a molecular weight of approximately 215.72 g/mol.
1. Myorelaxant Activity
Research has demonstrated that derivatives of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran exhibit significant myorelaxant effects. A study involving hybrid compounds containing this benzopyran moiety showed strong myorelaxant activity on rat uterus models. The most effective compounds were those substituted with bromine at the 6-position of the dihydrobenzopyran ring .
2. Antioxidant Properties
Compounds derived from benzopyran structures have been associated with antioxidant activities. A study synthesized a series of 2,2-dimethylbenzopyran derivatives and evaluated their ability to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and lactate dehydrogenase (LDH). These compounds were shown to lower malondialdehyde levels, indicating reduced oxidative stress .
3. Cardiovascular Effects
The benzopyran derivatives have been investigated for their cardiovascular protective effects. Specifically, they have been linked to the modulation of vascular smooth muscle activity without significantly affecting insulin secretion . This suggests a selective action that could be beneficial in treating cardiovascular diseases.
Case Studies and Research Findings
The mechanisms underlying the biological activities of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran derivatives are still under investigation. However, it is hypothesized that their effects may involve:
- Calcium Channel Modulation : Some studies suggest that these compounds may influence calcium channels in smooth muscle cells, leading to relaxation.
- Antioxidant Mechanisms : The ability to scavenge free radicals and enhance endogenous antioxidant defenses contributes to their protective effects against oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
